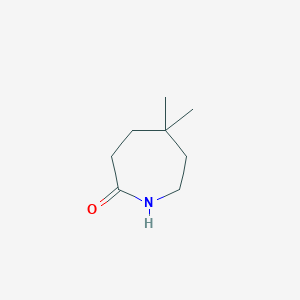

5,5-Dimethylazepan-2-one

Description

BenchChem offers high-quality 5,5-Dimethylazepan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethylazepan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)4-3-7(10)9-6-5-8/h3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCFEDJJWIYOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444927 | |

| Record name | 5,5-dimethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62596-04-7 | |

| Record name | 5,5-dimethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5,5-Dimethylazepan-2-one

Introduction

5,5-Dimethylazepan-2-one, a substituted derivative of ε-caprolactam, represents a molecule of significant interest to researchers in polymer chemistry and drug development. As a functionalized seven-membered lactam, its gem-dimethyl group at the C5 position introduces conformational rigidity and alters its physicochemical properties compared to the parent caprolactam. This structural modification can influence its reactivity, polymerization kinetics, and biological activity, making it a valuable building block for novel materials and potential therapeutic agents.

This technical guide provides a comprehensive overview of the core chemical properties of 5,5-Dimethylazepan-2-one. It is designed for scientists and technical professionals, offering insights into its synthesis, structural characteristics, spectroscopic profile, and chemical reactivity. The information presented herein is grounded in established chemical principles and supported by data from analogous structures, providing a robust framework for its application in research and development.

Nomenclature and Structural Identification

Correctly identifying a chemical entity is foundational to all scientific work. The following section details the identifiers for 5,5-Dimethylazepan-2-one.

-

IUPAC Name: 5,5-Dimethylazepan-2-one

-

Synonyms: 5,5-Dimethyl-ε-caprolactam

-

Molecular Formula: C₈H₁₅NO

-

Molecular Weight: 141.21 g/mol

-

CAS Number: While a specific CAS number is not widely indexed, it is unequivocally defined by its structure.

Table 1: Core Identification Properties

| Identifier | Value |

| IUPAC Name | 5,5-Dimethylazepan-2-one |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Parent Compound | Azepan-2-one (ε-Caprolactam)[1][2] |

Physicochemical Properties

The physical properties of 5,5-Dimethylazepan-2-one are influenced by its cyclic amide structure and the presence of the gem-dimethyl group. While specific experimental data is not extensively published, properties can be reliably predicted based on the well-characterized parent compound, ε-caprolactam.[1][2][3][4]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Comparative Insight |

| Appearance | White crystalline solid | Similar to ε-caprolactam.[2] |

| Melting Point | Higher than ε-caprolactam (69-71 °C) | The gem-dimethyl group can increase crystal lattice energy, leading to a higher melting point. |

| Boiling Point | Higher than ε-caprolactam (~270 °C) | Increased molecular weight and van der Waals forces contribute to a higher boiling point.[1] |

| Solubility | Soluble in water and polar organic solvents | The amide group allows for hydrogen bonding with protic solvents like water. Solubility is expected to be slightly lower than ε-caprolactam due to the increased hydrophobic character of the dimethyl groups. |

Synthesis Pathway: The Beckmann Rearrangement

The primary and most industrially significant route for the synthesis of caprolactams is the Beckmann rearrangement of a cyclohexanone oxime.[5][6] For 5,5-Dimethylazepan-2-one, the synthesis logically begins with the corresponding substituted ketone, 4,4-dimethylcyclohexanone.

The causality behind this choice is the high efficiency and atom economy of the rearrangement. The reaction proceeds through a stereospecific migration of the alkyl group anti-periplanar to the hydroxyl group on the oxime nitrogen, ensuring the formation of the desired lactam ring structure.[5]

Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol outlines the conceptual steps for the synthesis of 5,5-Dimethylazepan-2-one.

-

Step 1: Oximation of 4,4-Dimethylcyclohexanone

-

4,4-Dimethylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like aqueous ethanol.

-

The mixture is heated to facilitate the condensation reaction, forming 4,4-dimethylcyclohexanone oxime.

-

The product oxime is isolated via filtration or extraction and purified by recrystallization.

-

-

Step 2: Beckmann Rearrangement of the Oxime

-

The purified 4,4-dimethylcyclohexanone oxime is treated with a strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid, which acts as the catalyst.

-

The reaction is typically heated to initiate the rearrangement. The acid protonates the hydroxyl group, converting it into a good leaving group (water).

-

A concerted migration of the C-C bond anti to the leaving group occurs, leading to the formation of a nitrilium ion intermediate.

-

This intermediate is subsequently attacked by water, and after tautomerization, yields the final product, 5,5-Dimethylazepan-2-one.

-

The reaction mixture is carefully neutralized with a base (e.g., ammonia or sodium carbonate), and the product lactam is extracted with an organic solvent and purified by distillation or recrystallization.

-

Caption: Synthesis workflow for 5,5-Dimethylazepan-2-one.

Spectroscopic Profile

The structural features of 5,5-Dimethylazepan-2-one give rise to a predictable spectroscopic signature, which is essential for its characterization.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the amide functional group and the alkyl framework.

-

N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ , corresponding to the stretching vibration of the N-H bond of the secondary amide.

-

C=O Stretch (Amide I Band): A strong, sharp absorption band will be present around 1650-1670 cm⁻¹ . This is the characteristic carbonyl stretch of a cyclic amide (lactam).

-

C-H Stretches: Absorption bands in the 2850-2960 cm⁻¹ region will be present due to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

¹H NMR:

-

N-H Proton: A broad singlet is expected between δ 6.0-8.0 ppm , which is exchangeable with D₂O.

-

Methylene Protons (α to C=O): A triplet around δ 2.2-2.5 ppm .

-

Methylene Protons (α to N): A triplet around δ 3.0-3.3 ppm .

-

Other Methylene Protons: Complex multiplets are expected in the δ 1.5-1.9 ppm region.

-

Methyl Protons: A sharp singlet integrating to six protons will appear upfield, likely around δ 1.0-1.2 ppm , due to the two equivalent methyl groups at the C5 position.

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 175-180 ppm .

-

Methylene Carbon (α to N): A signal around δ 40-45 ppm .

-

Methylene Carbon (α to C=O): A signal around δ 35-40 ppm .

-

Quaternary Carbon (C5): A signal around δ 30-35 ppm .

-

Methyl Carbons: A signal in the upfield region, around δ 25-30 ppm .

Mass Spectrometry (MS)

In mass spectrometry, 5,5-Dimethylazepan-2-one is expected to show a clear molecular ion peak.

-

Molecular Ion (M⁺): A peak at m/z = 141 , corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of alkyl fragments and cleavage of the lactam ring, leading to characteristic daughter ions.

Chemical Reactivity and Stability

The reactivity of 5,5-Dimethylazepan-2-one is primarily governed by the amide functionality within the seven-membered ring.

Caption: Key reactive pathways of 5,5-Dimethylazepan-2-one.

Ring-Opening Polymerization

Similar to its parent, ε-caprolactam, 5,5-Dimethylazepan-2-one can undergo ring-opening polymerization to form a substituted polyamide, analogous to Nylon-6. This reaction can be initiated by water (hydrolytic polymerization), or by anionic or cationic initiators. The presence of the gem-dimethyl group may sterically hinder the approach of the monomer to the growing polymer chain, potentially affecting the rate of polymerization compared to unsubstituted caprolactam.

Hydrolysis

Under acidic or basic conditions, the amide bond of the lactam can be hydrolyzed. This reaction opens the ring to form 6-amino-4,4-dimethylhexanoic acid. This is a crucial consideration for the stability of the compound in aqueous solutions at different pH values.

N-Substitution

The nitrogen atom of the lactam is a site for functionalization. It can be deprotonated with a strong base and subsequently alkylated or acylated, allowing for the introduction of various functional groups. This provides a synthetic handle for modifying the molecule's properties for specific applications, such as tuning its solubility or biological activity.

Applications in Research and Drug Development

Substituted caprolactams are recognized as privileged scaffolds in medicinal chemistry. The conformational constraints and synthetic tractability of the caprolactam ring make it an attractive template for designing new therapeutic agents.

-

Anticonvulsant Agents: Derivatives of caprolactam have been investigated for their anticonvulsant properties. The structural modifications on the caprolactam core can modulate their interaction with neurological targets.

-

Anticancer Research: Certain substituted caprolactams have been explored as potential anticancer agents.

-

Polymer Science: As a functionalized monomer, 5,5-Dimethylazepan-2-one can be used to synthesize specialty polyamides with modified properties, such as altered thermal stability, solubility, and mechanical strength, compared to standard Nylon-6.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

-

Storage: Store in a tightly closed container in a dry and cool place.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for ε-caprolactam and to handle this dimethyl derivative with the assumption of similar or greater potential hazards until specific data becomes available.

Conclusion

5,5-Dimethylazepan-2-one is a structurally distinct derivative of ε-caprolactam with significant potential in both materials science and medicinal chemistry. Its synthesis is readily achievable through the well-established Beckmann rearrangement, and its chemical behavior is characteristic of a cyclic amide. The gem-dimethyl substitution provides a key modification point that influences its physical properties and reactivity. This guide provides a foundational understanding of its chemical properties, serving as a valuable resource for researchers aiming to exploit this versatile molecule in their scientific endeavors.

References

- Benchchem. (2025). Application Notes: The Utility of 4,4-Dimethylcyclohexanone Oxime in Elucidating Stereospecific Reactions. Benchchem.

- Alfa Chemistry. (n.d.). Beckmann Rearrangement. Alfa Chemistry.

- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Beckmann rearrangement. Department of Chemistry & Biochemistry.

- Wikipedia. (2024). Beckmann rearrangement.

- PubChem. (n.d.). Caprolactam.

- Thermo Fisher Scientific. (n.d.).

- ChemRxiv. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides.

- Wikipedia. (2024). Caprolactam.

- ChemicalBook. (n.d.). Caprolactam CAS#: 105-60-2.

- ResearchGate. (2000). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior.

- Echemi. (n.d.).

- Cheméo. (n.d.). Chemical Properties of Caprolactam (CAS 105-60-2).

Sources

- 1. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Caprolactam - Wikipedia [en.wikipedia.org]

- 3. Caprolactam CAS#: 105-60-2 [m.chemicalbook.com]

- 4. Caprolactam (CAS 105-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 5,5-Dimethylheptan-2-one | C9H18O | CID 87292073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5,5-Dimethylazepan-2-one: An In-Depth Technical Guide

Introduction

5,5-Dimethylazepan-2-one, a substituted derivative of ε-caprolactam, presents a unique structural framework of interest in synthetic and medicinal chemistry. The presence of a gem-dimethyl group at the C5 position significantly influences the conformational dynamics and spectroscopic properties of the seven-membered lactam ring. A thorough characterization of this molecule is paramount for its identification, purity assessment, and for understanding its chemical behavior. This guide provides a comprehensive analysis of the expected spectroscopic data for 5,5-dimethylazepan-2-one, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations herein are based on fundamental principles and comparative analysis with structurally related compounds.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the atomic numbering convention for 5,5-dimethylazepan-2-one is established as follows:

Caption: Atomic numbering of 5,5-dimethylazepan-2-one.

¹H NMR Spectroscopy

Theoretical Framework: Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, with nearby electronegative atoms causing a downfield shift (higher δ). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.0 - 7.0 | Broad Singlet | 1H | N-H | The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can be solvent and concentration-dependent. |

| ~ 3.20 | Triplet | 2H | C7-H₂ | These protons are adjacent to the nitrogen atom, resulting in a downfield shift. They are coupled to the C6 protons. |

| ~ 2.45 | Triplet | 2H | C2-H₂ | Protons alpha to the carbonyl group are deshielded and appear as a triplet due to coupling with the C3 protons. |

| ~ 1.70 | Multiplet | 2H | C4-H₂ | These methylene protons are coupled to both C3 and C6 protons, likely resulting in a more complex multiplet. |

| ~ 1.55 | Triplet | 2H | C6-H₂ | These protons are coupled to the C7 protons. |

| ~ 1.05 | Singlet | 6H | C5-(CH₃)₂ | The two methyl groups are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |

Interpretation: The ¹H NMR spectrum of 5,5-dimethylazepan-2-one is expected to show five distinct signals corresponding to the different proton environments. The amide proton (N-H) will likely appear as a broad singlet in the downfield region. The methylene protons adjacent to the nitrogen (C7-H₂) and the carbonyl group (C2-H₂) will be the most deshielded of the aliphatic protons. The gem-dimethyl group at the C5 position will give rise to a characteristic sharp singlet, integrating to six protons. The remaining methylene protons at C4 and C6 will appear in the upfield region, with the C4 protons potentially showing a more complex splitting pattern due to coupling with two different methylene groups. The prediction of chemical shifts for alkane chains can be complex, but models have been developed to estimate these values.[1][2]

Methodology: Acquiring ¹H NMR Data

-

Sample Preparation: Dissolve approximately 5-10 mg of 5,5-dimethylazepan-2-one in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Acquisition time: ~4 s

-

Spectral width: ~16 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm).

¹³C NMR Spectroscopy

Theoretical Framework: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield.

Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 177 | C2 (C=O) | The carbonyl carbon of the amide is highly deshielded. This is a characteristic chemical shift for lactams. |

| ~ 49 | C7 | This carbon is adjacent to the nitrogen atom, leading to a downfield shift. |

| ~ 40 | C4 | Aliphatic methylene carbon. |

| ~ 37 | C6 | Aliphatic methylene carbon. |

| ~ 36 | C2 | Methylene carbon alpha to the carbonyl group. |

| ~ 31 | C5 | Quaternary carbon, its shift is influenced by the attached methyl groups. |

| ~ 28 | C8, C9 (CH₃)₂ | The two equivalent methyl carbons. |

Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to display seven signals. The most downfield signal will be the carbonyl carbon (C2) of the lactam, typically appearing around 177 ppm. The carbon adjacent to the nitrogen (C7) will be the most deshielded of the sp³ carbons. The quaternary carbon (C5) will be identifiable by its lower intensity in a standard spectrum. The remaining methylene carbons (C2, C4, C6) and the two equivalent methyl carbons will appear in the aliphatic region. The chemical shifts are predicted by analogy with data for compounds like 2,2-dimethylcyclohexanone and 5,5-dimethyl-2-pyrrolidinone.[3][4] For instance, in 5,5-dimethyl-2-pyrrolidinone, a smaller ring lactam, the quaternary carbon and methyl groups show distinct signals.[4]

Caption: Plausible fragmentation pathway for 5,5-dimethylazepan-2-one in EI-MS.

Methodology: Acquiring Mass Spectra

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range, for example, from m/z 40 to 200.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Conclusion

This guide provides a detailed, albeit predictive, overview of the key spectroscopic features of 5,5-dimethylazepan-2-one. The interpretations are grounded in the fundamental principles of each analytical technique and supported by data from structurally analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a valuable reference for researchers working with this molecule, aiding in its synthesis, purification, and structural confirmation. Experimental verification of these predictions will be the ultimate confirmation of the spectroscopic profile of this compound.

References

-

Abraham, R. J., et al. "Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes." Journal of the Chemical Society, Perkin Transactions 2 (1990): 535-543. [Link]

-

Tsyb, O. A., et al. "Scheme for the fragmentation of a caprolactam linear dimer..." ResearchGate, 2013. [Link]

-

SpectraBase. "2,2-Dimethyl-cyclohexanone." Wiley, 2023. [Link]

-

Abraham, R. J., et al. "Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes." ResearchGate, 2022. [Link]

-

SpectraBase. "5,5-Dimethyl-2-pyrrolidinone." Wiley, 2023. [Link]

-

SpectraBase. "5,5-Dimethyl-2-pyrrolidinone." Wiley, 2023. [Link]

-

Lin, C. H., et al. "LC-MS-MS mass spectra of (A) caprolactam..." ResearchGate, 2011. [Link]

-

Schulz, M., et al. "FTIR spectrum of ε‐caprolactam..." ResearchGate, 2019. [Link]

-

NIST. "Caprolactam." NIST WebBook, 2023. [Link]

-

NIST. "Caprolactam." NIST WebBook, 2023. [Link]

-

NIST. "Cyclohexanone, 2,2-dimethyl-." NIST WebBook, 2023. [Link]

-

Ramakrishna, S., and Prasad, K. S. "Synthesis And Characterization Of Caprolactam Derivatives..." RJ Wave, 2017. [Link]

-

NIST. "Caprolactam." NIST WebBook, 2023. [Link]

Sources

- 1. Substituent chemical shifts in NMR spectroscopy. Part 6. A model for the calculation of proton chemical shifts in substituted alkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

Introduction: The Significance of Substituted Lactams

An In-Depth Technical Guide to the Synthesis of 5,5-Dimethylazepan-2-one

5,5-Dimethylazepan-2-one, a substituted derivative of ε-caprolactam, represents a class of cyclic amides (lactams) that are of significant interest to researchers in polymer science and medicinal chemistry. While ε-caprolactam is renowned as the monomer for Nylon 6, the introduction of substituents onto the lactam ring, such as the gem-dimethyl group in the 5-position, can impart unique properties to the resulting polymers, including altered thermal stability, solubility, and mechanical characteristics.[1][2] Furthermore, the lactam scaffold is a prevalent motif in many pharmaceutically active compounds. The synthesis of specifically substituted lactams like 5,5-Dimethylazepan-2-one is therefore a crucial process for developing novel materials and therapeutics.

This guide provides a comprehensive overview of the primary synthetic pathway to 5,5-Dimethylazepan-2-one, grounded in the principles of the Beckmann rearrangement. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and conditions, offering insights relevant to both laboratory-scale synthesis and potential industrial application.

Core Synthesis Strategy: A Two-Step Approach

The most direct and industrially proven route to seven-membered lactams is the acid-catalyzed Beckmann rearrangement of a cyclohexanone oxime.[3][4] This strategy is directly applicable to the synthesis of 5,5-Dimethylazepan-2-one, proceeding via two key transformations:

-

Oximation: The conversion of the commercially available 4,4-dimethylcyclohexanone into its corresponding oxime, 4,4-dimethylcyclohexanone oxime.

-

Beckmann Rearrangement: The subsequent intramolecular rearrangement of the oxime to yield the target lactam, 5,5-Dimethylazepan-2-one.

This pathway is efficient and relies on well-established, robust chemical reactions.

Figure 1: High-level synthetic workflow for 5,5-Dimethylazepan-2-one.

Part 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime

The initial step involves the formation of an oxime from the parent ketone. This is a classic condensation reaction between a ketone and hydroxylamine. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the C=N double bond characteristic of an oxime.

Experimental Protocol: Oximation

This protocol is adapted from a standard procedure for the synthesis of 4,4-dimethylcyclohexanone oxime.[5]

Materials:

-

4,4-Dimethylcyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base (e.g., sodium acetate)

-

Ethanol

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.3 equivalents) in a mixture of water and ethanol.

-

Add 4,4-Dimethylcyclohexanone (1.0 equivalent) to this solution.

-

Prepare a solution of sodium carbonate (1.3 equivalents) in water and add it dropwise to the reaction mixture. The base neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.

-

Heat the mixture to reflux and maintain for 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, remove the ethanol using a rotary evaporator.

-

Extract the remaining aqueous residue with ethyl acetate (3x). The organic layers contain the desired oxime.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4,4-dimethylcyclohexanone oxime, which can be purified by recrystallization if necessary.

Part 2: The Beckmann Rearrangement

This is the pivotal step in the synthesis. The Beckmann rearrangement is the transformation of an oxime into an amide under acidic conditions.[6] For cyclic oximes, this reaction yields a lactam, accomplishing the desired ring expansion by inserting the nitrogen atom into the carbon backbone.[3]

Causality in Catalysis: From Stoichiometric Acids to Modern Catalysts

The choice of "acid" is critical and has evolved significantly.

-

Traditional Strong Acids: Concentrated sulfuric acid, polyphosphoric acid (PPA), or a "Beckmann's mixture" (acetic acid, acetic anhydride, HCl) are effective but suffer from major drawbacks.[7] They are highly corrosive, require stoichiometric amounts, and generate significant amounts of waste (e.g., ammonium sulfate upon neutralization), posing environmental and process challenges.[4][8]

-

Lewis Acids and Reagents: Reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and tosyl chloride convert the oxime's hydroxyl into a better leaving group, facilitating the rearrangement under milder conditions.[3][9]

-

Modern Catalytic Systems: To address the shortcomings of older methods, significant research has focused on catalytic approaches.

-

Organocatalysts: Cyanuric chloride has been shown to be a highly efficient catalyst for the Beckmann rearrangement, often used with a co-catalyst like zinc chloride.[3][10] Triphosphazene catalysts have also emerged as powerful alternatives, enabling the reaction with low catalyst loading and avoiding salt by-products.[11]

-

Solid Acids: Zeolites and other solid acid catalysts are attractive for industrial applications as they are easily separable and reusable, enabling continuous flow processes and minimizing waste.[7]

-

Reaction Mechanism

The mechanism of the Beckmann rearrangement is a well-established, concerted process.[12][13][14]

-

Activation: The process begins with the activation of the oxime's hydroxyl group. In the presence of a Brønsted acid (like H₂SO₄), the hydroxyl group is protonated, converting it into a much better leaving group (H₂O).[9][15]

-

Migration & Departure: The key step is the simultaneous migration of the alkyl group that is anti-periplanar (trans) to the leaving group. This alkyl group shifts from the carbon to the nitrogen atom, displacing the leaving group (water) in a concerted 1,2-shift. This stereospecificity is a hallmark of the reaction.[3][6]

-

Nitrilium Ion Formation: This migration results in the formation of a highly electrophilic intermediate known as a nitrilium ion.

-

Nucleophilic Attack: A water molecule (present in the medium) acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

-

Tautomerization: The resulting intermediate undergoes deprotonation and tautomerization to yield the final, more stable lactam product.[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjwave.org [rjwave.org]

- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. valcogroup-valves.com [valcogroup-valves.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Beckmann Rearrangement [organic-chemistry.org]

- 7. jocpr.com [jocpr.com]

- 8. Caprolactam - Wikipedia [en.wikipedia.org]

- 9. Beckmann Rearrangement | Reaction Mechanism of Beckmann Rearrangement [pw.live]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst [organic-chemistry.org]

- 12. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

5,5-Dimethylazepan-2-one starting materials

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5,5-Dimethylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylazepan-2-one, a substituted derivative of ε-caprolactam, represents a valuable scaffold in medicinal chemistry and materials science. As with its parent compound, which is the monomer for Nylon 6, the seven-membered lactam ring of 5,5-dimethylazepan-2-one offers a unique combination of conformational flexibility and chemical functionality.[1][2] The gem-dimethyl group at the C5 position introduces specific steric and electronic properties, making it an attractive building block for novel therapeutic agents and specialized polymers.

The successful synthesis of this target molecule is critically dependent on the strategic selection and preparation of its foundational starting materials. This technical guide provides an in-depth analysis of the primary synthetic pathways leading to 5,5-Dimethylazepan-2-one, with a core focus on the synthesis of its key precursors. We will explore the causality behind experimental choices, present validated protocols, and offer a comparative analysis of synthetic routes to empower researchers in their experimental design and execution.

Part 1: The Core Synthesis via Beckmann Rearrangement

The most established and industrially significant method for the synthesis of cyclic amides (lactams) from cyclic ketones is the Beckmann rearrangement.[3][4] This reaction facilitates the transformation of a ketoxime into an N-substituted amide through an acid-catalyzed intramolecular rearrangement. For 5,5-Dimethylazepan-2-one, the direct precursor is 3,3-dimethylcyclohexanone oxime.

The reaction proceeds by activating the oxime's hydroxyl group, typically with a strong Brønsted or Lewis acid, converting it into a good leaving group.[5] The subsequent step is a concerted 1,2-shift where the alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, forming a nitrilium ion. This intermediate is then captured by water to yield the final lactam product.

Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.

Catalyst Systems for the Rearrangement

The choice of catalyst is critical and influences reaction conditions, yield, and substrate compatibility. While strong acids are traditional, milder and more specialized reagents have been developed to accommodate sensitive functional groups and improve process safety.[4][6]

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) / Oleum | Concentrated, often heated (>100°C) | Inexpensive, effective for large-scale production.[3] | Corrosive, generates significant ammonium sulfate waste upon neutralization.[7] |

| Polyphosphoric Acid (PPA) | High temperature (often >130°C) | Strong dehydrating agent, promotes rearrangement.[5] | Viscous, difficult to handle and requires harsh workup. |

| Thionyl Chloride (SOCl₂) | Aprotic solvent (e.g., DCM, Toluene) | Milder conditions than strong acids. | Generates corrosive HCl and SO₂ byproducts. |

| Cyanuric Chloride / ZnCl₂ | Reflux in Acetonitrile | Highly efficient, organocatalytic, milder conditions.[6] | Higher reagent cost compared to mineral acids. |

| Solid Acid Catalysts (e.g., Zeolites) | Vapor phase, high temperature | Reusable, reduces waste, suitable for continuous flow processes.[4] | May require specialized equipment, potential for catalyst deactivation. |

Experimental Protocol: Beckmann Rearrangement of 3,3-Dimethylcyclohexanone Oxime

This protocol is a representative procedure using a strong acid catalyst. Researchers should adapt it based on their specific substrate and available equipment.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid (PPA) (10 eq by weight to the oxime).

-

Heating: Heat the PPA to approximately 80°C with stirring to reduce its viscosity.

-

Reactant Addition: Slowly and portion-wise, add 3,3-dimethylcyclohexanone oxime (1.0 eq) to the heated PPA. An exothermic reaction may be observed.

-

Reaction: Increase the temperature to 120-130°C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution to pH 7-8 using a saturated sodium bicarbonate or sodium hydroxide solution. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 5,5-Dimethylazepan-2-one.

Part 2: Synthesis of Key Precursor I: 3,3-Dimethylcyclohexanone Oxime

The direct precursor for the Beckmann rearrangement is the corresponding oxime. This intermediate is synthesized via a straightforward oximation reaction between 3,3-dimethylcyclohexanone and hydroxylamine.[8]

The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically pH-dependent and is often carried out in a polar solvent like ethanol.[8]

Caption: Workflow for the synthesis of the oxime intermediate.

Experimental Protocol: Oximation of 3,3-Dimethylcyclohexanone

-

Setup: Dissolve 3,3-dimethylcyclohexanone (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Solution: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and a mild base such as sodium acetate or pyridine (1.5 eq).

-

Reaction: Add the hydroxylamine solution to the ketone solution. Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitoring: Track the disappearance of the starting ketone using TLC or GC analysis.

-

Isolation: Cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure. Add water to precipitate the oxime product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude oxime is often of sufficient purity for the subsequent Beckmann rearrangement, but can be recrystallized from an ethanol/water mixture if necessary.

Part 3: Synthesis of Key Precursor II: 3,3-Dimethylcyclohexanone

The accessibility of 5,5-Dimethylazepan-2-one is fundamentally tied to the synthesis of its ketone precursor, 3,3-dimethylcyclohexanone. Several robust methods exist for its preparation, with the choice often dictated by the availability of starting materials and desired scale.

Route A: Catalytic Hydrogenation of Dimedone

One of the most efficient and scalable routes involves the catalytic hydrogenation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone).[9][10] Dimedone itself is readily prepared from mesityl oxide and diethyl malonate.[11] This two-step hydrogenation process typically utilizes a noble metal catalyst, such as palladium on carbon (Pd/C), and can be performed under mild hydrogen pressure.[9][10]

Route B: Conjugate Addition to an Enone

This classic organometallic approach involves the 1,4-conjugate addition (Michael addition) of a methyl group to 3-methyl-2-cyclohexen-1-one.[12] Reagents such as lithium dimethylcuprate (Gilman reagent) are highly effective for this transformation, providing the target ketone in good yield.[12]

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Considerations |

| A: Hydrogenation | Dimedone | H₂, Pd/C, Polar Solvent (e.g., Methanol) | >95%[9] | High yield, clean reaction, scalable.[10] | Requires hydrogenation equipment, handling of flammable H₂ gas. |

| B: Conjugate Addition | 3-Methyl-2-cyclohexen-1-one | LiCu(CH₃)₂, Ethereal Solvent | ~70-80%[12] | Good for smaller scale, well-established C-C bond formation. | Requires preparation of organometallic reagents, strict anhydrous conditions. |

Experimental Protocol: Hydrogenation of Dimedone

This protocol is adapted from patent literature describing a high-yield synthesis.[9]

-

Catalyst Loading: To a suitable hydrogenation autoclave or Parr shaker, add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 1-2 mol% Pd relative to dimedone).

-

Reactant Loading: Add dimedone (1.0 eq) and a polar solvent such as methanol or isopropanol (to create a ~20 wt% solution).

-

System Purge: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) before introducing hydrogen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 2-5 bar) and begin vigorous stirring. Heat the reaction to 80-90°C.

-

Monitoring: The reaction is complete when hydrogen uptake ceases. This typically takes several hours.

-

Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Purge again with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield 3,3-dimethylcyclohexanone, which can be further purified by distillation if required.

Overall Synthetic Pathway

The most direct and high-yielding pathway from commercially available materials to the final product is summarized below.

Caption: High-yield synthetic pathway to 5,5-Dimethylazepan-2-one.

Conclusion

The synthesis of 5,5-Dimethylazepan-2-one is a multi-step process that hinges on the reliable preparation of its key precursors. The Beckmann rearrangement of 3,3-dimethylcyclohexanone oxime stands as the pivotal transformation to construct the seven-membered lactam ring.[3] The most efficient and scalable route to the necessary ketone precursor, 3,3-dimethylcyclohexanone, is through the catalytic hydrogenation of dimedone, a readily available starting material.[9][10] By understanding the causality behind each synthetic step and employing validated protocols, researchers can confidently access this valuable molecular scaffold for applications in drug discovery and materials science.

References

-

Wikipedia. Beckmann rearrangement. [Link]

-

Taylor & Francis Online. A Convenient Synthesis of 3,3-Dimethylcyclohexanone. [Link]

-

J. Mex. Chem. Soc. Nano Fe3 O4 as Green Catalyst for Beckmann Rearrangement under Ultrasound Irradiation. [Link]

-

PrepChem.com. Synthesis of 3,3-dimethylcyclohexanone. [Link]

-

Journal of Chemical and Pharmaceutical Research. Application of different catalysts in Beckmann Rearrangement. [Link]

-

Journal of the American Chemical Society. Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. [Link]

- Google Patents.

-

ResearchGate. An overview of caprolactam synthesis | Request PDF. [Link]

-

Wikipedia. Caprolactam. [Link]

-

Valco Group. Manufacturing process of Caprolactam. [Link]

-

UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. Caprolactam production Process. [Link]

-

Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. [Link]

-

StudyCorgi. Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Caprolactam - Wikipedia [en.wikipedia.org]

- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. jocpr.com [jocpr.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. valcogroup-valves.com [valcogroup-valves.com]

- 8. arpgweb.com [arpgweb.com]

- 9. 3,3-Dimethylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 10. WO2010043522A1 - Synthesis of green ketone intermediate - Google Patents [patents.google.com]

- 11. studycorgi.com [studycorgi.com]

- 12. tandfonline.com [tandfonline.com]

The Ascendant Therapeutic Potential of 5,5-Dimethylazepan-2-one Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of privileged scaffolds—molecular frameworks that can be derivatized to modulate biological activity against a range of targets—is a cornerstone of modern drug discovery. The seven-membered ε-caprolactam ring, a key structural motif in both natural products and synthetic compounds, represents one such scaffold. Within this class, the 5,5-dimethylazepan-2-one core presents a unique and compelling starting point for the development of novel therapeutics. The gem-dimethyl substitution at the C5 position introduces conformational rigidity and lipophilicity, offering a distinct advantage in the design of specific and potent bioactive agents. This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of 5,5-dimethylazepan-2-one derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, present validated protocols, and offer a forward-looking perspective on the burgeoning opportunities this scaffold holds.

The Strategic Advantage of the 5,5-Dimethylazepan-2-one Core

The 5,5-dimethylazepan-2-one scaffold serves as a versatile building block in organic synthesis, amenable to a variety of chemical transformations for the generation of diverse molecular libraries.[1] Its seven-membered ring structure provides a flexible yet constrained backbone, which can be strategically functionalized to interact with various biological targets. The gem-dimethyl group at the C5 position is not merely a passive substituent; it imparts specific physicochemical properties that can enhance biological activity. This includes increased metabolic stability by blocking a potential site of oxidation and influencing the overall three-dimensional shape of the molecule, which is critical for target binding.

Our exploration of the biological activities of derivatives based on this core will focus on two key areas that have shown significant promise: anticancer and antimicrobial applications.

Anticancer Activity: Targeting Cellular Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual driver of oncological research. Derivatives of the azepan-2-one ring, and its bioisosteres, have demonstrated notable cytotoxic effects against various cancer cell lines.

Insights from Structurally Related ε-Sultams

While direct studies on a broad range of 5,5-dimethylazepan-2-one derivatives are emerging, compelling evidence for their anticancer potential can be drawn from structurally analogous compounds. A notable example is the synthesis and evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides, which are ε-sultams—sulfonamide analogues of lactams.[2] These compounds share the same seven-membered ring and the crucial 5,5-dimethyl substitution pattern.

A series of these ε-sultams were synthesized and evaluated for their cytotoxic activity against the MDA-MB-231 human breast cancer cell line.[2] While the parent β-keto ε-sultams displayed weak cytotoxicity, their pyrazolo-fused derivatives emerged as promising templates with significant and stable cytotoxic effects.[2] This highlights a key principle in drug design: the core scaffold provides a foundation, but strategic derivatization is essential to unlock potent biological activity.

Synthesis and Cytotoxicity of Pyrazolo-Fused ε-Sultam Analogues

The synthesis of these active derivatives underscores the chemical tractability of the seven-membered ring system. The general synthetic approach involves the condensation of appropriately substituted precursors to form the core ring, followed by heterocyclization to introduce the pyrazole moiety.

Experimental Protocol: Synthesis of Pyrazolo-Fused 2,5,5-Trisubstituted-1,2-thiazepan-6-one 1,1-dioxides [2]

Step 1: Synthesis of β-keto ε-sultams

-

Alkylation of N-monosubstituted methanesulfonamides with α,α-disubstituted β-halogenated esters to yield N-mesylated β-amino acid esters.

-

Intramolecular cyclization of the N-mesylated β-amino acid esters via a Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC) reaction to afford the target γ,γ-disubstituted β-keto ε-sultams.

Step 2: Condensation with DMFDMA

-

The resulting β-keto ε-sultams are treated with dimethylformamide dimethyl acetal (DMFDMA) to form α-dimethylaminomethylidene derivatives. These derivatives serve as key precursors for heterocyclization.

Step 3: Heterocyclization with Hydrazine Hydrate

-

The α-dimethylaminomethylidene derivatives are reacted with hydrazine hydrate to yield the final pyrazolo-fused ε-sultams.

Cytotoxicity Data and Structure-Activity Relationship (SAR)

The cytotoxic activity of the synthesized compounds was assessed against the MDA-MB-231 breast cancer cell line. The results, summarized in the table below, reveal a significant enhancement of anticancer activity upon fusion of the pyrazole ring.

| Compound | Description | IC50 (mM) against MDA-MB-231[2] |

| 5a, 6a, 7b | Parent β-keto ε-sultams | Weakly cytotoxic |

| 13a | Pyrazolo-fused ε-sultam | 0.07 |

| 6e | Spirocyclic ε-sultam | 0.13 |

| 13g | Pyrazolo-fused ε-sultam | 0.06 |

These findings suggest that the planar, aromatic pyrazole ring introduces favorable interactions with the biological target, which are absent in the parent β-keto ε-sultams. The nitrogen atoms of the pyrazole ring may act as hydrogen bond acceptors or donors, enhancing the binding affinity. This provides a clear rationale for prioritizing the synthesis of pyrazolo- and other heteroaromatic-fused derivatives of 5,5-dimethylazepan-2-one in the search for novel anticancer agents.

Antimicrobial Potential: A Frontier for 5,5-Dimethylazepan-2-one Derivatives

The caprolactam moiety is a core component of many compounds exhibiting antimicrobial properties.[3] While specific studies on a wide array of 5,5-dimethylazepan-2-one derivatives are still needed, the general principles of antimicrobial activity in related structures provide a strong foundation for future research.

General Mechanisms of Antimicrobial Action for Lactam-Containing Molecules

Lactam-containing compounds can exert their antimicrobial effects through various mechanisms, including:

-

Disruption of Cell Membrane Integrity: Amphiphilic derivatives can insert into the bacterial cell membrane, leading to pore formation, leakage of intracellular contents, and ultimately, cell death.

-

Interaction with Nucleophilic Components: The electrophilic nature of some lactam derivatives can lead to covalent modification of essential microbial nucleophiles, such as enzymes and DNA, thereby inhibiting their function.[3]

-

Enzyme Inhibition: Specific derivatives can be designed to inhibit key bacterial enzymes involved in processes like cell wall synthesis or DNA replication.

A Protocol for Screening Antimicrobial Activity

To evaluate the antimicrobial potential of novel 5,5-dimethylazepan-2-one derivatives, a standardized screening protocol is essential. The following provides a general workflow for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of test compounds.

Experimental Protocol: Determination of MIC and MBC

1. Preparation of Bacterial Inoculum: a. Streak the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate overnight at 37°C. b. Inoculate a single colony into a tube of sterile broth (e.g., Mueller-Hinton Broth) and incubate until the turbidity reaches that of a 0.5 McFarland standard. c. Dilute the bacterial suspension to the desired final concentration for the assay.

2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution): a. Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate. b. Add the standardized bacterial inoculum to each well. c. Include positive (bacteria and broth) and negative (broth only) controls. d. Incubate the plate at 37°C for 18-24 hours. e. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Minimum Bactericidal Concentration (MBC) Assay: a. Take an aliquot from the wells of the MIC plate that show no visible growth. b. Spread the aliquot onto an agar plate. c. Incubate the agar plate at 37°C for 18-24 hours. d. The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Future Directions and Opportunities

The exploration of 5,5-dimethylazepan-2-one derivatives as a source of novel therapeutic agents is a field ripe with opportunity. Based on the available evidence and the inherent properties of the scaffold, several key research directions can be proposed:

-

Expansion of Chemical Diversity: A systematic synthetic effort to generate a broad library of derivatives with diverse functional groups at various positions of the azepan-2-one ring is warranted. This will enable a comprehensive structure-activity relationship (SAR) analysis for different biological targets.

-

Broad-Spectrum Biological Screening: In addition to anticancer and antimicrobial activities, these derivatives should be screened against a wider range of biological targets, including enzymes implicated in inflammatory and viral diseases. The structural similarity to other bioactive lactams suggests potential for anti-inflammatory and enzyme inhibitory activities.

-

Mechanism of Action Studies: For any identified hit compounds, detailed mechanistic studies are crucial to understand their mode of action at the molecular level. This includes identifying the specific cellular targets and pathways they modulate.

-

Computational Modeling and In Silico Screening: Molecular docking and other computational techniques can be employed to predict the binding of novel derivatives to known biological targets, thereby guiding synthetic efforts and prioritizing compounds for biological evaluation.

Conclusion

The 5,5-dimethylazepan-2-one scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its synthetic accessibility and the advantageous physicochemical properties imparted by the gem-dimethyl group make it an attractive core for medicinal chemists. The demonstrated anticancer activity of structurally related ε-sultams provides a strong impetus for the exploration of 5,5-dimethylazepan-2-one derivatives in oncology. Furthermore, the established antimicrobial potential of the broader caprolactam class suggests that this scaffold is a fertile ground for the discovery of novel anti-infective agents. Through a concerted effort of synthetic chemistry, biological screening, and mechanistic studies, the full therapeutic potential of this privileged scaffold can be unlocked, offering new hope for the treatment of a range of human diseases.

References

-

Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. (n.d.). ResearchGate. Retrieved from [Link]

-

Desai, N. C., et al. (2014). Design and synthesis of new derivatives with anticancer activity. ResearchGate. Retrieved from [Link]

-

Milokhov, D. S., et al. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2- thiazepan-6-one 1,1-dioxides. ChemRxiv. Retrieved from [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2020). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (2021). MDPI. Retrieved from [Link]

-

Novel synthesis and anti-inflammatory activities of 2,5-disubstituted-dioxacycloalkanes. (2000). PubMed. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of 5-Imidazolinone Derivatives. (2011). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and anti-inflammatory effect of chalcones and related compounds. (2001). PubMed. Retrieved from [Link]

-

5,5-dimethylazepan-2-one. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved from [Link]

-

Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, Synthesis and Anti-Inflammatory Activity of. (2017). Amanote Research. Retrieved from [Link]

-

Synthesis and antimicrobial properties of 5,5′-modified 2′,5′-dideoxyuridines. (2015). Springer. Retrieved from [Link]

-

Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (2021). MDPI. Retrieved from [Link]

-

Synthesis and anticancer activities of 5,6,7-trimethylbaicalein derivatives. (2004). PubMed. Retrieved from [Link]

-

Exploring New Bioorthogonal Catalysts: Scaffold Diversity in Catalysis for Chemical Biology. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Functionalized Nanomaterials for Biological and Catalytic Applications. (2018). Taylor & Francis eBooks. Retrieved from [Link]

-

Palladium-Catalyzed Late-Stage Functionalization of Natural Antitumor Drug: Synthesis and Bioactivity of 5-Aryl Camptothecins. (2025). ResearchGate. Retrieved from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2021). MDPI. Retrieved from [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. Retrieved from [Link]

-

Enzymatic synthesis of bioactive quinolones and (thio)coumarins by fungal type III polyketide synthases. (2025). PubMed. Retrieved from [Link]

-

Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. (2019). PubMed. Retrieved from [Link]

Sources

- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5,5-Dimethylazepan-2-one: A Technical Guide for Drug Discovery

This technical guide explores the prospective therapeutic applications of 5,5-Dimethylazepan-2-one, a novel caprolactam derivative. While direct research on this specific molecule is nascent, this document synthesizes insights from the broader class of caprolactam-containing compounds to build a compelling case for its investigation as a new chemical entity in oncology and neurology. We will delve into the scientific rationale, propose potential mechanisms of action, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation.

Introduction: The Caprolactam Scaffold as a Privileged Structure in Medicinal Chemistry

The caprolactam ring, a seven-membered cyclic amide, is a well-established pharmacophore in drug discovery.[1][2] Its inherent conformational flexibility and synthetic tractability have led to the development of a diverse range of therapeutic agents.[1] Notably, derivatives of caprolactam have demonstrated significant potential as both anticonvulsant and anticancer agents.[1][3] The strategic placement of substituents on the caprolactam core can profoundly influence biological activity, offering a rich landscape for the design of novel therapeutics.

The subject of this guide, 5,5-Dimethylazepan-2-one, introduces a gem-dimethyl substitution on the caprolactam ring. This structural feature is hypothesized to confer unique pharmacological properties by potentially increasing metabolic stability and influencing receptor binding affinity. This document outlines a comprehensive research program to explore these possibilities.

Proposed Therapeutic Applications and Mechanistic Hypotheses

Based on the established bioactivity of related caprolactam derivatives, we propose two primary therapeutic avenues for the investigation of 5,5-Dimethylazepan-2-one: oncology and neurology.

Oncology: A Novel Scaffold for Anticancer Drug Design

Recent studies have highlighted the anticancer potential of caprolactam derivatives. For instance, novel isolongifolenone-based caprolactam derivatives have been shown to induce apoptosis in cancer cells through the p53/mTOR/autophagy pathway.[3] Furthermore, structurally related ε-sultams have demonstrated cytotoxicity against breast cancer cell lines.[4]

We hypothesize that 5,5-Dimethylazepan-2-one could serve as a core scaffold for the development of novel anticancer agents. The gem-dimethyl group may enhance lipophilicity, potentially improving cell permeability and oral bioavailability.

Proposed Mechanism of Action: The primary proposed anticancer mechanism is the induction of apoptosis via modulation of key signaling pathways implicated in cancer cell survival and proliferation.

Signaling Pathway Diagram: Proposed Anticancer Mechanism of Action

Caption: Proposed signaling cascade for the anticancer activity of 5,5-Dimethylazepan-2-one.

Neurology: A Potential New Agent for Epilepsy

The caprolactam scaffold is a known constituent of several neurologically active compounds.[5] The structural similarity of 5,5-Dimethylazepan-2-one to known anticonvulsant agents suggests its potential utility in the treatment of epilepsy. The gem-dimethyl substitution may influence binding to neuronal targets and modulate neuronal excitability.

Proposed Mechanism of Action: The hypothesized anticonvulsant mechanism involves the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 5,5-Dimethylazepan-2-one and its derivatives.

Synthesis of 5,5-Dimethylazepan-2-one

The synthesis of 5,5-Dimethylazepan-2-one can be achieved through a multi-step process starting from commercially available precursors.

Experimental Workflow: Synthesis of 5,5-Dimethylazepan-2-one

Sources

5,5-Dimethylazepan-2-one: An Under-Explored Scaffold with Significant Potential in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the exploration of novel molecular scaffolds is a paramount endeavor. The structural framework of a molecule dictates its three-dimensional orientation, influencing its pharmacokinetic and pharmacodynamic properties. Lactams, cyclic amides, are a class of privileged structures in medicinal chemistry, most famously represented by the β-lactam core of penicillin antibiotics.[1][2] Within the broader family of lactams, ε-caprolactams, seven-membered ring structures, have emerged as versatile starting points for the development of a range of therapeutic agents, including anticonvulsants and anticancer agents.[3][4] This guide focuses on a specific, yet underexplored, derivative: 5,5-dimethylazepan-2-one . The introduction of a gem-dimethyl group at the C5 position of the caprolactam ring introduces unique conformational constraints and physicochemical properties that make it a highly attractive, albeit underutilized, scaffold for medicinal chemistry campaigns.

This document serves as a technical guide for researchers and drug development professionals, providing a comprehensive overview of the 5,5-dimethylazepan-2-one core. We will delve into its intrinsic properties, propose robust synthetic strategies, and, most importantly, explore its vast, largely untapped potential in various therapeutic areas, underpinned by the well-established benefits of the gem-dimethyl group in drug design.

The Strategic Advantage of the Gem-Dimethyl Group

The deliberate incorporation of a gem-dimethyl group is a powerful strategy in medicinal chemistry, often referred to as the "Thorpe-Ingold effect" in the context of cyclization reactions.[5] This structural motif is prevalent in numerous natural products with clinical significance, including taxanes and statins.[3][4] The rationale for its use is multifaceted and scientifically sound:

-

Conformational Rigidity and Pre-organization: The two methyl groups restrict the rotational freedom of the carbon backbone. This pre-organizes the molecule into a more defined conformation, which can lead to a lower entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.[4]

-

Enhanced Metabolic Stability: The quaternary carbon center is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly improve the metabolic stability and half-life of a drug candidate.

-

Improved Lipophilicity and Permeability: The addition of two methyl groups increases the lipophilicity of the scaffold, which can enhance membrane permeability and oral bioavailability.

-

Increased Target Engagement: The methyl groups can engage in favorable van der Waals interactions within a protein's binding pocket, contributing to overall binding affinity.[4]

-

Vectorial Projection of Substituents: The rigid nature of the gem-dimethylated ring provides a stable platform from which to project other functional groups in well-defined vectors, allowing for precise probing of a target's binding site.

These inherent advantages make the 5,5-dimethylazepan-2-one scaffold a compelling starting point for the design of novel therapeutics with potentially superior pharmacological profiles.

Physicochemical Properties of 5,5-Dimethylazepan-2-one

A foundational understanding of the core scaffold's properties is essential for any drug discovery program.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | |

| Molecular Weight | 141.21 g/mol | |

| Melting Point | 95-98 °C | |

| Boiling Point (Predicted) | 265.3 ± 9.0 °C | |

| Density (Predicted) | 0.910 ± 0.06 g/cm³ |

Synthesis of the 5,5-Dimethylazepan-2-one Scaffold

While a specific, high-yielding synthesis of 5,5-dimethylazepan-2-one is not extensively documented in peer-reviewed literature, a robust synthetic route can be proposed based on established methodologies for the synthesis of caprolactams and gem-disubstituted cyclic ketones. A plausible and efficient approach involves a Beckmann rearrangement of a gem-disubstituted cyclohexanone oxime.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 5,5-dimethylazepan-2-one.

Detailed Experimental Protocol (Representative)

Step 1-3: Synthesis of 4,4-Dimethylcyclohexanone

The synthesis of the key intermediate, 4,4-dimethylcyclohexanone, can be achieved starting from mesityl oxide and diethyl malonate via a Michael addition followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation to yield dimedone (5,5-dimethylcyclohexane-1,3-dione). Dimedone can then be reduced to 4,4-dimethylcyclohexanone using a Wolff-Kishner reduction.

Step 4: Synthesis of 4,4-Dimethylcyclohexanone Oxime

-

To a solution of 4,4-dimethylcyclohexanone (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oxime, which can be purified by recrystallization or chromatography.

Step 5: Beckmann Rearrangement to 5,5-Dimethylazepan-2-one

-

To a cooled (0 °C) flask containing concentrated sulfuric acid or polyphosphoric acid (PPA), slowly add the 4,4-dimethylcyclohexanone oxime (1.0 eq) in portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of NaOH or NH₄OH.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford 5,5-dimethylazepan-2-one.

Causality behind Experimental Choices:

-

Beckmann Rearrangement: This is a classic and reliable method for the synthesis of lactams from cyclic ketone oximes. The choice of a strong acid catalyst (sulfuric acid or PPA) is crucial for promoting the rearrangement.

-

Wolff-Kishner Reduction: This method is effective for the complete reduction of the ketone groups in dimedone to methylenes, providing the necessary cyclohexanone backbone.

-

Oximation: The formation of the oxime is a standard and high-yielding reaction, essential for the subsequent Beckmann rearrangement.

Medicinal Chemistry Applications: A Scaffold of Opportunity

The true potential of 5,5-dimethylazepan-2-one lies in its application as a scaffold for the development of novel therapeutic agents. While direct examples are scarce, the known biological activities of related caprolactam derivatives and the established benefits of the gem-dimethyl group allow for a well-reasoned exploration of its potential.

Potential Therapeutic Areas

-

Oncology: The gem-dimethyl group can enhance the potency and metabolic stability of anticancer agents. For instance, in a related scaffold, 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides, derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines.[4] The 5,5-dimethylazepan-2-one core could serve as a rigid scaffold for the presentation of pharmacophoric groups that interact with various anticancer targets, such as kinases or protein-protein interfaces.

-

Central Nervous System (CNS) Disorders: Caprolactam derivatives have been extensively investigated as anticonvulsant agents.[4] The conformational restriction imposed by the gem-dimethyl group could lead to derivatives with enhanced selectivity for specific neuronal targets, potentially reducing off-target effects and improving the therapeutic index.

-

Infectious Diseases: The lactam ring is a well-known pharmacophore in antibiotics. While the classical β-lactams target bacterial cell wall synthesis, novel lactam-containing structures could be designed to inhibit other essential bacterial or viral processes. The metabolic stability conferred by the gem-dimethyl group would be particularly advantageous in developing long-acting anti-infective agents.

Structure-Activity Relationship (SAR) Exploration: A Forward Look

The 5,5-dimethylazepan-2-one scaffold offers several key points for chemical modification to explore the SAR of its derivatives.

Caption: Key positions for SAR exploration on the 5,5-dimethylazepan-2-one scaffold.

-

N1-Position: The lactam nitrogen is a primary site for substitution. The introduction of various aryl, heteroaryl, alkyl, or acyl groups at this position can significantly modulate the biological activity and physicochemical properties of the molecule. This allows for the exploration of interactions with specific residues in a target's binding pocket.

-

C3, C4, C6, and C7-Positions: The methylene groups on the carbon backbone offer opportunities for functionalization. The introduction of substituents at these positions can influence the overall shape and polarity of the molecule. Furthermore, the creation of spirocyclic systems at the C3 or C4 positions could lead to novel chemical matter with unique three-dimensional structures.

Future Perspectives and Conclusion

The 5,5-dimethylazepan-2-one scaffold represents a largely untapped area of chemical space with significant potential for the development of new therapeutic agents. The inherent advantages conferred by the gem-dimethyl group—conformational rigidity, metabolic stability, and enhanced lipophilicity—provide a strong rationale for its exploration in medicinal chemistry.

While the direct application of this scaffold in drug discovery is not yet widely reported, the foundational principles of medicinal chemistry and the success of related caprolactam and gem-disubstituted scaffolds strongly suggest that 5,5-dimethylazepan-2-one is a promising starting point for the design of novel drugs targeting a wide range of diseases.

This technical guide has provided a comprehensive overview of the 5,5-dimethylazepan-2-one core, from its fundamental properties and a proposed synthetic route to a forward-looking perspective on its potential applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this promising scaffold, ultimately leading to the discovery of new and improved medicines.

References

-

Milokhov, D. S., Pomalin, M. S., Balabushko, M. O., Holubnychyi, V. R., Hys, V. Y., Virych, P. A., ... & Dobrydnev, A. V. (2023). Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. ChemRxiv. [Link]

-

Saldívar-González, F. I., Lenci, E., Trabocchi, A., & Medina-Franco, J. L. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(52), 30424-30437. [Link]

-

Cha, J. Y., & Lee, J. H. (2021). Structural Insights for β-Lactam Antibiotics. Antibiotics, 10(10), 1233. [Link]

-

MySkinRecipes. (n.d.). 5,5-dimethylazepan-2-one. Retrieved from [Link]

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of medicinal chemistry, 61(6), 2166–2210. [Link]

-

Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. [Link]

Sources

- 1. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Discovery, Synthesis, and Isolation of 5,5-Dimethylazepan-2-one: A Comprehensive Technical Guide